An In-depth Technical Guide to 3-Chloro-4-ethynylaniline: A Core Moiety for Advanced Synthesis
An In-depth Technical Guide to 3-Chloro-4-ethynylaniline: A Core Moiety for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex functional molecules. 3-Chloro-4-ethynylaniline stands out as a preeminent example of such a scaffold. Possessing a unique trifecta of reactive sites—an aniline amine, a chloro-substituted aromatic ring, and a terminal alkyne—this compound offers a remarkable degree of synthetic versatility. Its rigid, linear ethynyl group is particularly adept at probing deep hydrophobic pockets within enzyme active sites, making it a privileged structure in medicinal chemistry, most notably in the development of targeted kinase inhibitors.[1][2] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 3-Chloro-4-ethynylaniline, offering field-proven insights for researchers in drug discovery and materials science.
Core Chemical Identity and Structural Attributes
The utility of 3-Chloro-4-ethynylaniline is rooted in its distinct molecular architecture. The electron-donating amino group and the electron-withdrawing chloro group create a nuanced electronic environment on the phenyl ring, while the terminal alkyne serves as a highly versatile handle for carbon-carbon bond formation.
| Identifier | Value |
| IUPAC Name | 3-chloro-4-ethynylaniline |
| CAS Number | 80690-65-9 |
| Molecular Formula | C₈H₆ClN[1][3] |
| Molecular Weight | 151.59 g/mol [1][3] |
| SMILES | C#CC1=C(C=C(C=C1)N)Cl[4][5] |
| InChIKey | SPZVJMGWFQPCTP-UHFFFAOYSA-N[5] |
Structural Diagram:
Caption: 2D Structure of 3-Chloro-4-ethynylaniline.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, reaction monitoring, and characterization.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Purity | ≥95% | [1] |
| Physical Form | Solid / Crystalline Powder | Inferred from storage/handling |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [1][3][4] |
Spectroscopic Characterization:
-
Mass Spectrometry (EI-MS): The mass spectrum is distinguished by a prominent molecular ion peak pattern arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. This results in two peaks at m/z 151 (M⁺) and m/z 153 ([M+2]⁺) with a characteristic intensity ratio of approximately 3:1, unequivocally indicating the presence of a single chlorine atom.[6] Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 130.9 Ų, can further aid in identification.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The acetylenic proton (C≡C-H) typically appears as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons will present as a complex multiplet system, influenced by the substitution pattern.
-
Infrared (IR) Spectroscopy: Key vibrational stretches are expected: a sharp, medium-intensity peak around 3300 cm⁻¹ for the acetylenic C-H bond, a weak C≡C stretch near 2100-2200 cm⁻¹, and characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.
Synthesis and Mechanistic Rationale
The synthesis of 3-Chloro-4-ethynylaniline is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the introduction of the ethynyl group onto a pre-functionalized aniline precursor via Sonogashira cross-coupling.
Experimental Protocol: Sonogashira Coupling Approach
This protocol describes the synthesis from a suitable halogenated precursor, such as 3-chloro-4-iodoaniline. The choice of an iodo-substituted precursor is strategic; the Carbon-Iodine bond is significantly more reactive towards oxidative addition in the Sonogashira catalytic cycle than a C-Br or C-Cl bond, allowing for selective reaction at the 4-position.
Step 1: Preparation of the Reaction Vessel
-
To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloro-4-iodoaniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to ensure anaerobic conditions. This is critical as the Pd(0) active species is oxygen-sensitive.
Step 2: Addition of Reagents
-
Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a degassed amine base (e.g., triethylamine or diisopropylamine). The amine serves as both a solvent and an acid scavenger to neutralize the HI generated during the reaction.
-
Add the coupling partner, ethynyltrimethylsilane (TMS-acetylene, 1.2 eq), via syringe. Using the TMS-protected alkyne prevents self-coupling (Glaser coupling) and is generally easier to handle than acetylene gas.
Step 3: Reaction Execution
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
Step 4: Deprotection of the Silyl Group
-
After cooling the reaction to room temperature, add a deprotecting agent. A mild base such as potassium carbonate in methanol is typically sufficient to cleave the TMS group.
-
Stir for 1-2 hours at room temperature.
Step 5: Work-up and Purification
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-Chloro-4-ethynylaniline.
Caption: Synthetic workflow for 3-Chloro-4-ethynylaniline.
Chemical Reactivity and Synthetic Applications
The synthetic power of 3-Chloro-4-ethynylaniline lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
-
The Ethynyl Group: This is arguably the most versatile handle. It is a cornerstone for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.[2] This reaction is exceptionally robust and high-yielding, making it ideal for late-stage functionalization in drug discovery. Furthermore, it readily participates in additional Sonogashira couplings to build more complex carbon skeletons.[1]
-
The Aniline Group: The primary amine can be acylated, alkylated, or used as a nucleophile in substitution reactions.[1] A key application is its role as the nucleophilic component in the synthesis of quinazoline-based kinase inhibitors, where it displaces a leaving group on the heterocyclic core.[2]
-
The Aromatic Ring: The ring itself can undergo further electrophilic aromatic substitution, although the positions are strongly directed by the existing substituents.
Caption: Key reaction pathways of 3-Chloro-4-ethynylaniline.
Application Spotlight: Kinase Inhibitors in Oncology
The chloro-ethynylaniline scaffold is a validated pharmacophore for targeting the ATP-binding site of various protein kinases. Chlorine-containing compounds are prevalent in FDA-approved drugs, with over 250 currently on the market.[7][8] The 3-chloro-4-ethynylaniline moiety is particularly crucial in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[2]
In this context, the aniline nitrogen acts as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. The ethynyl group extends into a hydrophobic allosteric pocket, providing additional binding affinity and selectivity. The chlorine atom can enhance binding through halogen bonding or by modulating the electronics of the aromatic ring.
A prime example is its role as a key intermediate in the synthesis of Erlotinib, a potent EGFR inhibitor. The synthesis involves the nucleophilic aromatic substitution reaction between 3-ethynylaniline (a close analogue) and a 4-chloroquinazoline core.[2] The use of the 3-chloro substituted variant can further optimize binding and pharmacokinetic properties in next-generation inhibitors.
Safety and Handling
As with all reactive chemical intermediates, proper handling of 3-Chloro-4-ethynylaniline is essential. The compound is classified as harmful and an irritant.
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed[4] |
| H315 | Causes skin irritation[4] |
| H319 | Causes serious eye irritation[4] |
| H332 | Harmful if inhaled[4] |
| H335 | May cause respiratory irritation[4] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[4] |
| P264 | Wash skin thoroughly after handling[9] |
| P280 | Wear protective gloves/eye protection/face protection[9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9] |
Handling Recommendations:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere and protected from light.[1][3][4]
References
- 3-Chloro-4-ethynylaniline, 95%. Lab-Chemicals.Com.
- 3-Chloro-4-ethynylaniline. MySkinRecipes.
- 3-Chloro-4-ethynylaniline. Achmem.
- 3-chloro-4-ethynylaniline (C8H6ClN). PubChemLite.
- 3-Chloro-4-methylaniline SDS, 95-74-9 Safety D
- Applications of 3-Ethynylaniline in Pharmaceutical Synthesis: Applic
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
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